molecular formula C19H22N2O2S B3934486 4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide

4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B3934486
M. Wt: 342.5 g/mol
InChI Key: QKEQVKLRWZVGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family and has a molecular weight of 374.52 g/mol.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been found to have several biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species, which can reduce oxidative stress. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation. Finally, this compound has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as an anti-cancer agent. This compound has been found to inhibit the growth of cancer cells, which can be useful in developing new cancer treatments. Additionally, this compound has potential as an anti-inflammatory agent and a treatment for Alzheimer's disease. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.

Future Directions

There are several future directions for research involving 4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its potential as an anti-cancer agent. This compound has shown promise in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in treating different types of cancer. Additionally, further studies are needed to determine the safety of this compound and its potential side effects. Finally, this compound has potential as a treatment for Alzheimer's disease, and further studies are needed to determine its efficacy in improving cognitive function.

Scientific Research Applications

4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been found to have potential applications in scientific research. This compound has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been studied for its potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

4-butoxy-N-[(2-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-4-13-23-16-11-9-15(10-12-16)18(22)21-19(24)20-17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEQVKLRWZVGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(2-methylphenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.